![molecular formula C5H12Cl2N2 B1394427 2,6-Diazaspiro[3.3]heptane dihydrochloride CAS No. 1184963-68-5](/img/structure/B1394427.png)

2,6-Diazaspiro[3.3]heptane dihydrochloride

Descripción general

Descripción

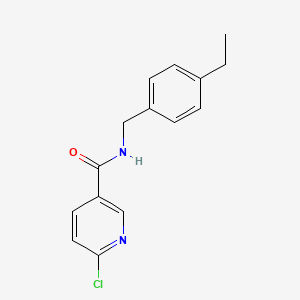

2,6-Diazaspiro[3.3]heptane dihydrochloride is a chemical compound with the molecular formula C5H12Cl2N2 and a molecular weight of 171.07 . It is a structural surrogate of piperazine . It may be useful in the preparation of biphenyl pyridines as PD-1/PD-L1 inhibitors for treating cancer .

Synthesis Analysis

A concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been reported . The usefulness of this structural surrogate of piperazine is shown in arene amination reactions yielding a variety of N-Boc- N’-aryl-2,6-diazaspiro[3.3]heptanes .Molecular Structure Analysis

The molecular structure of 2,6-Diazaspiro[3.3]heptane dihydrochloride is represented by the SMILES notation:C1NCC12CNC2.Cl.Cl . The InChI code is 1S/C6H12N2.2ClH/c1-8-4-6(5-8)2-7-3-6;;/h7H,2-5H2,1H3;2*1H .

Aplicaciones Científicas De Investigación

Synthetic Routes Development

2,6-Disubstituted spiro[3.3]heptanes were synthesized to investigate and develop synthetic methods for preparation of these compounds . The synthetic routes presented describe successive [2+2] cycloadditions between dichloroketene and olefins to give the sought-after spiro compounds with low to moderate yields throughout the multi-step synthesis .

Functionalities Introduction

The compound has been used to investigate possibilities for introducing different functionalities like nitriles and sulfonamides . This allows for a wide range of chemical modifications, expanding its potential applications in various fields.

Pd-Catalyzed Aryl Amination Reactions

A concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been reported . The usefulness of this structural surrogate of piperazine is shown in arene amination reactions yielding a variety of N-Boc- N’-aryl-2,6-diazaspiro[3.3]heptanes .

PD-1/PD-L1 Inhibitors Preparation

2,6-Diazaspiro[3.3]heptane Hydrochloride may be useful in the preparation of biphenyl pyridines as PD-1/PD-L1 inhibitors for treating cancer . This highlights its potential in the development of new therapeutic agents.

Safety Measures

When handling 2,6-Diazaspiro[3.3]heptane dihydrochloride, engineering controls are used to remove a hazard or place a barrier between the worker and the hazard . Well-designed engineering controls can be highly effective in protecting workers and will typically be independent of worker interactions to provide this high level of protection .

Safety And Hazards

The safety data sheet for 2,6-Diazaspiro[3.3]heptane dihydrochloride indicates that it is harmful if swallowed, may be harmful in contact with skin, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Propiedades

IUPAC Name |

2,6-diazaspiro[3.3]heptane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.2ClH/c1-5(2-6-1)3-7-4-5;;/h6-7H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCUPVMHIURPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1)CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679733 | |

| Record name | 2,6-Diazaspiro[3.3]heptane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diazaspiro[3.3]heptane dihydrochloride | |

CAS RN |

1184963-68-5 | |

| Record name | 2,6-Diazaspiro[3.3]heptane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1394345.png)

![3-[(2-Oxocyclopentyl)thio]propanoic acid](/img/structure/B1394347.png)

![Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate](/img/structure/B1394348.png)

![Ethyl Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1394349.png)

![Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1394351.png)

![2-Chloro-4-[4-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B1394352.png)

![4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394355.png)

![Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B1394361.png)

![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzenesulphonyl chloride](/img/structure/B1394364.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1394365.png)